molecular formula C20H28O3 B108180 11-Oxapregn-4-ene-3,20-dione CAS No. 18882-77-4

11-Oxapregn-4-ene-3,20-dione

Cat. No. B108180
CAS RN: 18882-77-4
M. Wt: 316.4 g/mol
InChI Key: PONJONMGKDSNTC-DWIKVQACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Oxapregn-4-ene-3,20-dione, also known as 11-oxo, is a synthetic steroid that has gained attention in the scientific community due to its potential applications in research and medicine. It is a derivative of the hormone cortisol and has been shown to have anti-inflammatory and immunomodulatory properties.

Mechanism Of Action

11-Oxapregn-4-ene-3,20-dione works by inhibiting the activity of an enzyme called 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which converts inactive cortisone to active cortisol. By inhibiting this enzyme, 11-Oxapregn-4-ene-3,20-dione reduces the levels of cortisol in the body, which can have anti-inflammatory and immunomodulatory effects.

Biochemical And Physiological Effects

Studies have shown that 11-Oxapregn-4-ene-3,20-dione can reduce inflammation and oxidative stress in cells and tissues. It has also been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, 11-Oxapregn-4-ene-3,20-dione has been studied for its effects on muscle growth and fat loss, with some evidence suggesting that it may increase muscle mass and reduce body fat.

Advantages And Limitations For Lab Experiments

One advantage of using 11-Oxapregn-4-ene-3,20-dione in lab experiments is that it is a synthetic compound, which means that its purity and potency can be precisely controlled. However, one limitation is that its effects may be different in vivo compared to in vitro, and more research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several potential future directions for research on 11-Oxapregn-4-ene-3,20-dione. One area of interest is its potential use in the treatment of autoimmune diseases and allergies. Another area of interest is its effects on muscle growth and fat loss, and whether it could be used as a performance-enhancing drug. Additionally, more research is needed to fully understand the mechanisms of action of 11-Oxapregn-4-ene-3,20-dione and its potential applications in medicine.

Synthesis Methods

11-Oxapregn-4-ene-3,20-dione can be synthesized through a multi-step process starting with the precursor compound dehydroepiandrosterone (DHEA). The synthesis involves several chemical reactions, including oxidation, reduction, and cyclization, before the final product is obtained.

Scientific Research Applications

Due to its anti-inflammatory and immunomodulatory properties, 11-Oxapregn-4-ene-3,20-dione has been studied for its potential therapeutic applications in a variety of conditions, such as autoimmune diseases, allergies, and cancer. It has also been investigated for its effects on muscle growth and fat loss.

properties

CAS RN

18882-77-4

Product Name

11-Oxapregn-4-ene-3,20-dione

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,2S,10S,11S,14S,15S)-14-acetyl-2,15-dimethyl-17-oxatetracyclo[8.7.0.02,7.011,15]heptadec-6-en-5-one

InChI

InChI=1S/C20H28O3/c1-12(21)16-6-7-17-15-5-4-13-10-14(22)8-9-19(13,2)18(15)23-11-20(16,17)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19-,20+/m0/s1

InChI Key

PONJONMGKDSNTC-DWIKVQACSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CO[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

SMILES

CC(=O)C1CCC2C1(COC3C2CCC4=CC(=O)CCC34C)C

Canonical SMILES

CC(=O)C1CCC2C1(COC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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